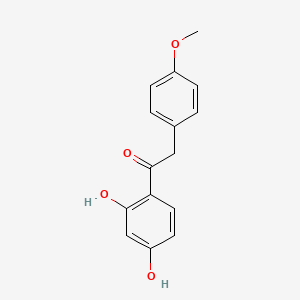

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

概要

説明

オノネチンは、デオキシベンゾイン類に属する天然物であり、主にハマエンドウ(Ononis spinosa)に含まれています。 オノネチンは、transient receptor potential melastatin 3(TRPM3)イオンチャネルの強力かつ選択的な阻害剤として知られており、特に薬理学および生化学の分野における科学研究において貴重な化合物です。 .

2. 製法

合成経路および反応条件: オノネチンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、2,4-ジヒドロキシアセトフェノンと4-メトキシベンズアルデヒドを塩基性条件下で縮合させて、デオキシベンゾイン構造を形成させることです。反応には通常、水酸化ナトリウムなどの塩基と、エタノールなどの溶媒が必要です。混合物を還流させ、生成物を再結晶化によって精製します。

工業的生産方法: オノネチンの工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。プロセスは、収率と純度を最適化するために設計され、多くの場合、連続フロー反応器と高速液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます。

準備方法

Synthetic Routes and Reaction Conditions: Ononetin can be synthesized through various chemical routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde under basic conditions to form the deoxybenzoin structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of Ononetin may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

化学反応の分析

反応の種類: オノネチンは、以下を含むさまざまな化学反応を起こします。

酸化: オノネチンは酸化されて、キノンまたはその他の酸化された誘導体を形成することができます。

還元: オノネチンの還元により、アルコールまたはその他の還元された形態が形成される可能性があります。

置換: オノネチンのフェノール環は、求電子置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用します。

置換: ハロゲン化は、触媒の存在下で臭素または塩素などの試薬を用いて行うことができます。

主な生成物:

酸化: キノンまたはヒドロキシル化誘導体。

還元: アルコールまたはその他の還元された形態。

置換: ハロゲン化オノネチン誘導体。

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antiviral and Antimicrobial Properties : Recent studies have shown that chalcone derivatives, including 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, possess antiviral and antimicrobial properties. For instance, they have been evaluated as inhibitors of the 3CL protease of SARS-CoV-2, showcasing promising binding affinities comparable to established antiviral drugs .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions associated with chronic inflammation.

- Anticancer Potential : Research indicates that this compound can influence cellular processes related to cancer cell proliferation and apoptosis. It has been shown to interact with cytochrome P450 enzymes, suggesting a role in metabolic pathways relevant to cancer therapy.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study investigated the efficacy of several chalcone derivatives against SARS-CoV-2's main protease. The findings indicated that this compound exhibited significant inhibitory activity with an IC50 value comparable to that of remdesivir . This highlights its potential as a therapeutic agent in viral infections.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of chalcones, this compound was shown to inhibit pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Study 3: Anticancer Research

A study evaluating the anticancer effects of various chalcone derivatives found that this compound could induce apoptosis in human liver cancer cells. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and death .

作用機序

オノネチンは、主にTRPM3イオンチャネルを阻害することによって作用します。このチャネルは、細胞へのカルシウムイオンの流入の調節に関与しており、さまざまな細胞機能に不可欠です。TRPM3を阻害することにより、オノネチンは感覚知覚を調節し、痛みのシグナル伝達を抑制することができます。 正確な分子機構は、オノネチンがチャネルに結合して、その活性化とそれに続くカルシウム流入を阻止することです。 .

類似化合物との比較

オノネチンは、TRPM3阻害剤としての高い選択性と効力により、独特です。類似の化合物には、以下が含まれます。

ナリンゲニン: TRPM3を阻害しますが、効力は低いです。

アピゲニン: より幅広いイオンチャネル阻害活性を持つフラボンです。

ゲニステイン: TRPM3にも影響を与えますが、追加の標的を持つイソフラボンです。

生物活性

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as a derivative of flavonoids, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. In this article, we will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 258.27 g/mol. Its structure includes two phenolic rings, which are known to contribute to various biological activities such as antioxidant and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 487-49-0 |

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of phenolic compounds, including this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Findings : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential role as a natural antioxidant agent .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and cardiovascular disorders. The anti-inflammatory activity of this compound has been investigated in several contexts.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Case Study : In an animal model of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and improved joint function .

Anticancer Properties

Research has also explored the potential anticancer effects of this compound.

- Mechanism : The compound may induce apoptosis in cancer cells via the activation of caspases and the modulation of cell cycle regulators.

- Findings : In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been well-documented. This particular compound exhibits activity against a range of pathogens.

- Mechanism : It disrupts microbial cell membranes and interferes with metabolic processes.

- Findings : Laboratory tests indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Summary of Key Studies

特性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBZOAYMBBUURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197590 | |

| Record name | Ononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-49-0 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ononetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 487-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONONETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S084Z7YS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。